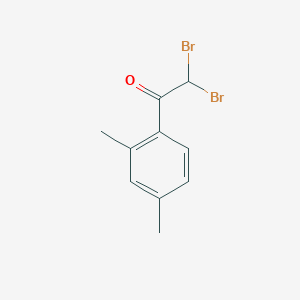
2,2-Dibromo-1-(2,4-dimethylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-2,4-dimethylacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of two bromine atoms and two methyl groups attached to the acetophenone core
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dibromo-2,4-dimethylacetophenone can be synthesized through the bromination of 2,4-dimethylacetophenone. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,2-dibromo-2,4-dimethylacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
2,2-Dibromo-2,4-dimethylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while reduction reactions can produce alcohols or hydrocarbons.
科学研究应用
2,2-Dibromo-2,4-dimethylacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 2,2-dibromo-2,4-dimethylacetophenone involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2,4-Dibromoacetophenone: Similar in structure but lacks the additional methyl groups.
2,2-Dibromo-3-nitrilopropionamide (DBNPA): Another dibromo compound with different functional groups and applications.
Uniqueness
2,2-Dibromo-2,4-dimethylacetophenone is unique due to the presence of both bromine atoms and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
属性
分子式 |
C10H10Br2O |
|---|---|
分子量 |
305.99 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(2,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-3-4-8(7(2)5-6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI 键 |
NUQJXUCINPLXOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)C(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


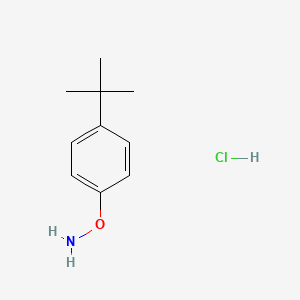
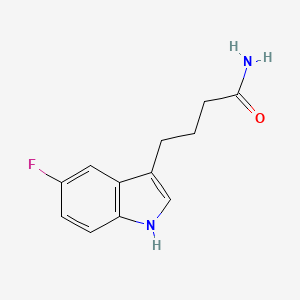

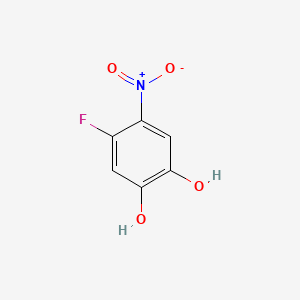

![7-Bromo-4,5-dihydro-3H-benzo[e]indazole](/img/structure/B13695933.png)
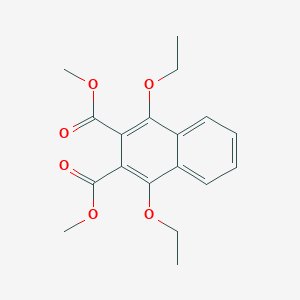
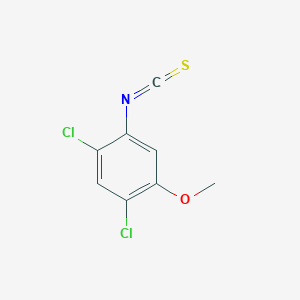
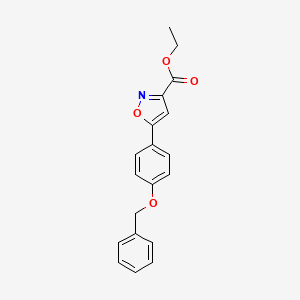

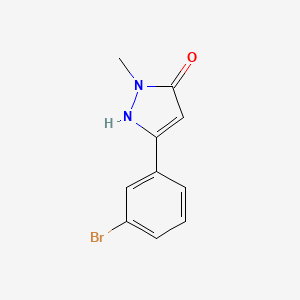
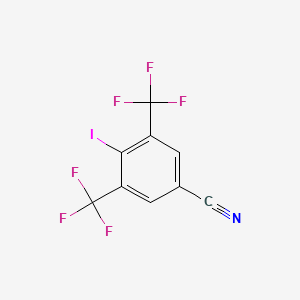
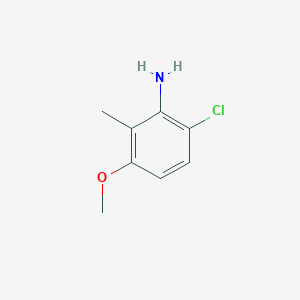
![Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13695985.png)
